2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine
Description
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine is a halogenated aromatic amine characterized by a phenoxy group substituted with bromine (at position 5) and two fluorine atoms (positions 2 and 3), linked to an ethanamine moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₈H₇BrF₂NO, with a molecular weight of 266.05 g/mol.
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-(5-bromo-2,3-difluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-3-6(10)8(11)7(4-5)13-2-1-12/h3-4H,1-2,12H2 |
InChI Key |
GRLOLQFFOPFUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OCCN)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine typically involves the reaction of 5-bromo-2,3-difluorophenol with ethylene oxide in the presence of a base to form the corresponding phenoxyethanol. This intermediate is then reacted with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines, alcohols.
Scientific Research Applications
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Halogen Effects
Positional Isomerism
- 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine (C₈H₈BrF₂N): Bromine at position 3 and fluorines at 2 and 4. Demonstrated higher reactivity in SNAr reactions due to para-fluorine activation .
1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine (C₈H₉BrF₂N):
- Bromine at position 4 and fluorines at 2 and 3.
- Exhibits stronger dipole interactions in biological systems, leading to improved pharmacokinetic profiles in CNS-targeting studies .
Halogen Type and Electronic Effects
1-(5-Bromo-2-chlorophenyl)ethan-1-amine (C₈H₉BrClN):
- Chlorine replaces one fluorine at position 2.
- Lower lipophilicity (LogP = 2.1 vs. 2.5 for the target compound) due to chlorine’s smaller size and reduced polarizability.
- Reduced metabolic stability in hepatic microsome assays .
2-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-amine (C₈H₇BrF₃N):
- Additional fluorine atoms on the ethanamine moiety.
- Increased electron-withdrawing effects enhance resistance to oxidative degradation .
Functional Group Variations
Phenoxy vs. Phenyl Linkages
- 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine (C₉H₁₀BrFNO): Phenoxy group introduces an oxygen atom, enabling hydrogen bonding. Lower melting point (98–102°C) compared to the target compound (135–138°C) due to reduced crystallinity .
1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine (C₉H₈BrF₃N):
- Trifluoromethyl group increases hydrophobicity (LogP = 3.2) and enhances blood-brain barrier penetration .
Biological Activity
2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and applications in research and medicine, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenoxy group substituted with bromine and difluorine atoms, which can influence its biological activity. The presence of these halogen atoms often enhances lipophilicity and alters interaction with biological targets.
The biological activity of 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Cell Signaling Modulation : It may modulate key signaling pathways that regulate cell proliferation and apoptosis. Studies indicate that compounds with similar structures can influence the expression of genes involved in these processes .
Antimicrobial Effects
Recent studies have demonstrated that 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine exhibits broad-spectrum antibacterial activity. It has been shown to effectively inhibit various bacterial strains, including resistant ones like MRSA (Methicillin-resistant Staphylococcus aureus). The compound's mechanism includes disrupting bacterial biofilms and reducing the development of resistance compared to traditional antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. In vitro studies have reported IC50 values indicating significant cytotoxicity against several cancer cell lines, including breast and lung cancers .
Case Studies
- Antibacterial Activity : A study focused on the synthesis and evaluation of related compounds found that derivatives of 2-(5-Bromo-2,3-difluorophenoxy)ethan-1-amine exhibited potent antibacterial properties, with low cytotoxicity against human cells. The compound demonstrated efficacy in dispersing established bacterial biofilms .
- Anticancer Efficacy : Another investigation revealed that the compound significantly inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a therapeutic agent. The study highlighted the importance of the phenoxy group in enhancing biological activity .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of MRSA; biofilm disruption | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10.25 ± 2.5 | |
| A549 | 6.6 ± 0.6 | |
| HT-29 | 13.73 ± 2.32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
